Journal Name:Journal of Wood Chemistry and Technology
Journal ISSN:0277-3813
IF:2.865
Journal Website:http://www.tandfonline.com/loi/lwct20
Year of Origin:1981
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:36
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-08-12 , DOI: 10.1039/D2JA00180B
Laser-induced breakdown spectroscopy (LIBS) is a well-established analytical tool with relevance in extra-terrestrial exploration. Despite considerable efforts towards the development of calibration-free LIBS approaches, these are currently outperformed by calibration-based approaches to semi-quantitative LIBS analyses. However, the construction of robust calibration models often requires large calibration datasets owing to the extensive matrix effects plaguing the LIBS performance. Moreover, LIBS data are sensitive to changes in the apparatus. Hence, a calibration model constructed for one LIBS system is seldom applicable to a distinct LIBS system. A notable example are the LIBS instruments included in the currently active Mars Rovers' analytical suites, the ChemCam and SuperCam LIBS instruments; while the two instruments exhibit relatively small differences, they required the collection of two separate calibration datasets. Currently, these two datasets are used exclusively for the system they were collected for. In this work, we demonstrate that calibration models constructed for the SuperCam instrument can be improved using data obtained with the ChemCam instrument. Namely, we take advantage of the partial overlap between the targets used to collect the two calibration datasets. Using this overlap, we approximate the function transforming ChemCam spectra into their SuperCam equivalent. Subsequently, the transformed spectra are used to extend the training data available for the regression model constructed for the SuperCam instrument. The proposed approach considerably improves the performance of convolutional neural network regression models.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-07-20 , DOI: 10.1039/D2JA00194B
Extreme ultraviolet laser ablation and ionization time-of-flight mass spectrometry (EUV TOF), using a laser that operates at a wavelength of 46.9 nm (26.4 eV photon energy), is a relatively new analytical technique with many unexplored performance characteristics. In this work, we use the EUV TOF to directly measure the 206Pb/238U and 232Th/238U isotope ratios in different geological materials to investigate if the EUV laser is a good candidate for reducing matrix effects in geological analyses. We use the EUV TOF to analyze synthetic glasses of silicate, basalt, and phosphate as well as mineral samples ranging from iron manganese to zircons and monazites to uraninites and a thorite at a spatial scale of approximately 8 μm and at depths ≤500 nm. The results show that the EUV TOF measures 206Pb/238U ratios that have a systematically low bias in glass, iron manganese, zircon, and monazite matrices. This bias can be calibrated using NIST 610 as a non-matrix matched external calibration sample, resulting in 206Pb/238U ratios that are within analytical uncertainty (±2σ) of the expected values. Unlike 206Pb/238U, the 232Th/238U ratios measured in the glass, zircon, and monazite matrices do not show a systematic bias and are within ±2σ of the expected values from direct measurements. The 206Pb/238U and 232Th/238U ratios measured in the uraninite and thorite samples are not within analytical uncertainty of the expected values. The uncertainty in the uraninite and thorite measurements are likely a result of the high amounts of Pb, Th, and U in these samples relative to the other analyzed samples and their effect on the instrument's performance. Overall, this study shows that the EUV ionization mechanisms for Pb, Th, and U are similar in glass, iron manganese, zircon, and monazite matrices, resulting in inter-element ratios that are within analytical uncertainty. EUV laser ablation and ionization is therefore a good candidate for directly measuring the isotopic content in select geological materials at spatial scales of <10 μm.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-08-31 , DOI: 10.1039/D2JA90047E
A graphical abstract is available for this content
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-09-21 , DOI: 10.1039/D2JA00058J
The charge transfer reaction between neutral molybdenum atoms and argon ions in an argon glow discharge with a molybdenum cathode was identified in the Mo II emission spectrum as a significant ionization mechanism of molybdenum in this type of discharge. The ACT-excited Mo II levels decay by 21 lines in the range of 171–176 nm.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-08-31 , DOI: 10.1039/D2JA90044K
A graphical abstract is available for this content
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-06-01 , DOI: 10.1039/D2JA00136E
During in situ determination of major and trace element concentrations of minerals by laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), an internal standard is needed. In this study, we present a new modified calibration strategy without using an internal standard but still able to achieve accurate major and trace element determination of fluorapatite by LA-ICP-MS. Reference materials and normalization to bulk metal-oxide components as 100% were used to correct absolute amount differences of materials and sensitivity drift during each ablation process. Because F and P have high first ionization energy with low sensitivity in ICP-MS and may not be accurately measured by quadrupole ICP-MS, we determined the concentrations of these elements based on the calculation of the mineral unit formula to remove the disturbance of F and P to total normalization. We used the calibration with reference standards plus the above modified calibration strategy to determine the compositions of the standard reference material Durango and two types (magmatic and hydrothermal) of fluorapatite samples. The data of major and trace element compositions obtained by our new method without an internal standard are identical to those of the previous traditional internal standard-dependent calibration method within 1%. Overall, our new calibration method can achieve the same accuracy but lower cost and less time compared to the previous method.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-05-17 , DOI: 10.1039/D2JA00100D
The analytical accuracy is often seriously affected by the self-absorption effect in laser-induced breakdown spectroscopy (LIBS). To investigate the self-absorption temporal evolution, time-resolved LIBS was adopted to analyze K, Ca, Na, and Mg element lines from the soil. The self-absorption coefficients of analyzed element lines in LIBS were calculated and investigated. To physically understand the mechanism of self-absorption, the evolution of the plasma image after Abel inversion, plasma temperature, and electron number density in time-resolved plasma were studied. The results show that the self-absorption effect was weaker at the early stage of the plasma because the emission intensity of plasma from the inner layer to the outer layer is high, and the plasma temperature is high with fewer low-energy particles. And less energy loss is caused by inelastic collision with air particles. The consequences of this work provide a convenient approach for reducing the self-absorption effect in LIBS and a deeper understanding of the mechanism of self-absorption evolution.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-05-11 , DOI: 10.1039/D2JA00069E
We present an improved method for the high precision (≤0.6‰, 2σ) determination of lithium isotope ratios (7Li/6Li) in sub-nanogram samples by single collector triple quadrupole ICP-MS (Agilent® 8900 QQQ-ICP-MS). We utilized cool plasma (600 W), soft ion extraction, and rapid sample standard bracketing with exclusive pulse mode of detection for both isotopes for precise δ7Li determination at ≤0.15 ng-Li per analysis. Our long-term averages of NIST-L-SVEC-8545 and 6Li–N-SRM (Li6–N) are 0.04 ± 0.41‰ (2σ, n = 96) and −8.27 ± 0.29‰ (2σ, n = 15) respectively. The average δ7Li value of seawater samples, column processed at 1.75 to 3.0 ng-Li, is 31.34 ± 0.56‰ (2σ, n = 49), which is identical to published values. Our intermediate precision of δ7Li determination of mass limited carbonate samples, determined on a homogenized coral specimen, is ±0.62‰ (2σ, n = 12). Additionally, we report a high tolerance for sodium, up to 100 ng mL−1 per ng mL−1 of Li, during mass spectrometric δ7Li determination. A new single-step ion chromatographic method has been developed for quantitative separation of Li from matrix elements at low blanks and high yield. We utilized high aspect ratio Savillex® PFA columns (1.5 mL resin volume and 20 cm resin height) and macro-porous cation exchange resin (Bio-Rad® AG MP-50) for chromatography. Quantitative elution of Li was achieved in 6 mL of 0.5 mol L−1 HCl at an average recovery of 101.0 ± 1.2% (n = 20), low cumulative Li (<0.6 pg) and crustal contaminant blanks (<1.5 ng). A 4 mL separation between the tailing-edge of Li and the leading-edge Na peak allows for quantitative separation of Li from Na from multiple types of natural samples.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-05-23 , DOI: 10.1039/D2JA00093H
Signal noise is a crucial factor connecting instrument design and analytical performance in ICP-MS. The audio-frequency (a.f.) noise observed in the signal noise power spectra is caused by the turbulent mixing of entrained air with the plasma flow. In this paper, we proposed a COMSOL®-based numerical method for predicting the fundamental parameters of an analytical ICP source. The proposed method was verified by comparing the fundamental parameters simulated in this work with the experimental/simulation values from the literature. In a custom-built ICP source, we observed ion clouds originating from individual rare-earth-element powder and also investigated the characteristics of gas flow pulsation using a high-speed camera. The simulated velocity downstream of the torch exit agrees with the experimentally determined velocity, demonstrating the reliability of the proposed numerical method. By retrieving the maximum value and the half-width at half maximum in the simulated profile of gas velocity at the torch outlet in the absence of an interface, the pulsation frequency could be predicted accurately using an empirical formula. The effects of torch geometry, sample type and operating parameters on the pulsation frequency were evaluated. The dependence of the pulsation frequency on the sampling depth was investigated in the presence of an interface. The experimental data reported in the literature should be attributed to a coupling effect of vortex dissipations in the longitudinal and lateral directions. Finally, the suppression mechanism of using a bonnet on the a.f. noise was explored by comparing the flow fields without and with a bonnet. Introducing a bonnet or an extension makes the entrainment position move away from the analytical zone and reduces the fluctuation intensity, eliminating the a.f. noise. The work presented in this paper is beneficial for ICP-MS instrument optimization, analytical performance improvement and data interpretation.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2022-06-10 , DOI: 10.1039/D2JA00153E
Noble gas isotopes are being increasingly applied in groundwater and fugitive gas tracing and dating studies. Analyzing all five stable noble gases is important to acquire as much geological information as possible. However, Ar–Kr separation has been a main challenge for noble gas analysis because Ar is over eight thousand times more abundant than Kr. The residual Ar released with Kr is considerable and interferes with the Kr measurement. This study explores a simple and iterative trapping method for Ar–Kr separation. This iterative trapping method improves both noble gas trapping efficiency and time of the whole procedure. The Helix SFT is a static vacuum gas-source mass spectrometer for the high-precision analysis of He by the simultaneous collection of 3He and 4He using a split flight tube. It is also capable of measuring isotopes of Ne up to Xe through peak jumping, although encumbered by the issue of remnant magnetism in the pole pieces which offsets the He peaks after measuring heavier noble gases. This study tested the performance of the Helix SFT using a new inversed tuning protocol that resolves the issue of remnant magnetism of the pole pieces when jumping back from higher masses for He analysis. With a newly designed pneumatic processing line and the iterative trapping method, noble gases have been successfully separated and yield satisfying results. Sensitivities of this analysis system have been determined for He (1.72 × 10−4 A Torr−1) at a trap current of 400 μA, Ne (9.79 × 10−5 A Torr−1) at 200 μA, Ar (2.28 × 10−4 A Torr−1) at 125 μA, Kr (5.09 × 10−4 A Torr−1) and Xe (1.01 × 10−3 A Torr−1) at 200 μA. The 1σ precision of the isotopic ratios in air standards is 3He/4He (±1.39%), 20Ne/22Ne (±0.26%), 40Ar/36Ar (±0.19%), 86Kr/84Kr (±0.09%), and 136Xe/130Xe (±0.22%). The iterative trapping method and the inversed tuning protocol allow the Helix SFT to measure beyond He despite the remnant magnetism of the pole pieces.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, PAPER & WOOD 材料科学:纸与木材2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.30 | 36 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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